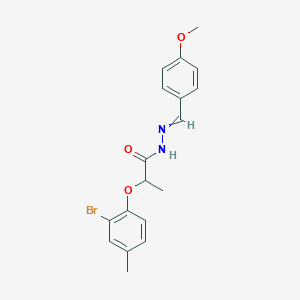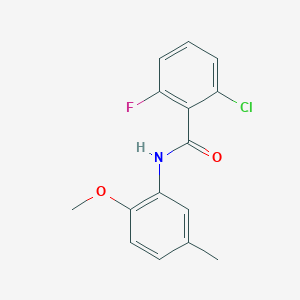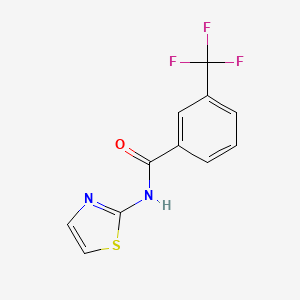![molecular formula C20H25N3O2S B5142000 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized by Bayer AG in 2001 and has since been used in various scientific research studies.
Mechanism of Action
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of inhibitor of kappa B (IκB) kinase (IKK). This prevents the degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus and the activation of NF-κB-dependent genes. 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has also been shown to inhibit the activity of other enzymes involved in the NF-κB pathway, including TAK1 and MEKK1.
Biochemical and Physiological Effects:
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been shown to inhibit the replication of various viruses, including HIV, HCV, and HSV-1.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It has been shown to have minimal off-target effects and is therefore a useful tool for investigating the role of NF-κB in various diseases. However, one limitation of using 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 is its potential toxicity. It has been shown to induce apoptosis in some cell types at high concentrations, and caution should be taken when using 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 in cell culture experiments.
Future Directions
There are several future directions for research on 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the role of NF-κB in the pathogenesis of various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases. Additionally, the potential use of 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 as a therapeutic agent for these diseases should be further investigated.
Synthesis Methods
The synthesis of 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 involves the reaction of 4-butoxybenzoyl chloride with 4-(dimethylamino)aniline in the presence of triethylamine. The resulting intermediate is then reacted with carbon disulfide and hydrazine hydrate to form the final product. The synthesis process has been optimized to yield high purity and yield of 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082.
Scientific Research Applications
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been used in various in vitro and in vivo studies to investigate the role of NF-κB in various diseases, including cancer, arthritis, and inflammatory bowel disease.
properties
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-4-5-14-25-18-12-6-15(7-13-18)19(24)22-20(26)21-16-8-10-17(11-9-16)23(2)3/h6-13H,4-5,14H2,1-3H3,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULMBDIYDBHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

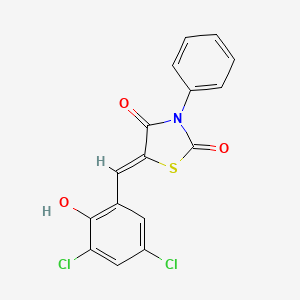
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)
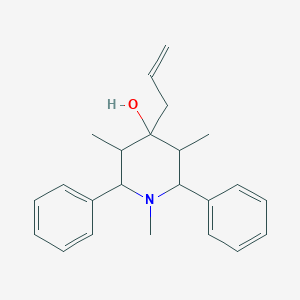
![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)
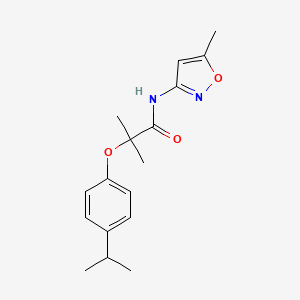
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)
![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)
![N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5141992.png)
